molecular formula C19H18BrFN2O2 B3484784 1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE

1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE

Cat. No.: B3484784
M. Wt: 405.3 g/mol
InChI Key: YPGBCTHYJSFDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a fluorophenyl group

Preparation Methods

The synthesis of 1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using bromobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks the fluorophenyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, modulating their activity. The bromobenzoyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the receptors targeted .

Comparison with Similar Compounds

1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-CHLOROPHENYL}ETHAN-1-ONE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

    1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-METHOXYPHENYL}ETHAN-1-ONE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrFN2O2/c1-13(24)15-4-7-18(17(21)12-15)22-8-10-23(11-9-22)19(25)14-2-5-16(20)6-3-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGBCTHYJSFDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-{4-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.